![molecular formula C18H16N6O5S2 B2433607 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898436-39-0](/img/structure/B2433607.png)
2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring and a urea linkage . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .
Scientific Research Applications
Scientific Research Applications of Chemically Similar Compounds
Drug Design and Development : Compounds with complex structures similar to the one you mentioned are often explored for their potential in drug design and development. Researchers investigate these compounds for their pharmacological properties, including their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new medications for various diseases (Zanos et al., 2018).
Chemical Synthesis : The synthesis of such compounds provides insights into chemical reactions and methodologies that can be applied to produce a wide range of chemical entities. This research is fundamental to medicinal chemistry and the development of new synthetic routes for complex molecules (Juma, Joseph, & David, 2015).
Biological Activity Testing : The biological activity of these compounds is tested in various in vitro and in vivo models to determine their therapeutic potential. This includes evaluating their efficacy in disease models, determining their safety profile, and understanding their mechanism of action (Langley & Heel, 1988).
Environmental Impact : Research into the environmental impact of chemical compounds, including their biodegradability, toxicity, and effects on ecosystems, is crucial. This area of research helps in assessing the ecological safety of chemical compounds used in various industries (Igwegbe et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5S2/c1-29-14-7-5-11(6-8-14)20-16(26)21-17-22-23-18(31-17)30-10-15(25)19-12-3-2-4-13(9-12)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANXCAUIQOBUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide |
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